2-Hydroxyphenylsulphur pentafluoride

概要

説明

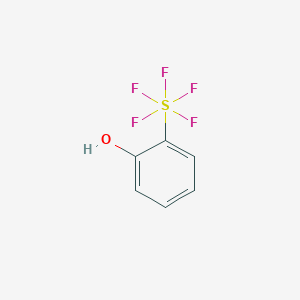

2-Hydroxyphenylsulphur pentafluoride is a sulfur-containing compound with the molecular formula C6H5F5OS. . This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a sulfur atom bearing five fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenylsulphur pentafluoride typically involves the reaction of phenol with sulfur tetrafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

C6H5OH+SF4→C6H5SF5OH

The reaction is usually conducted at low temperatures to prevent the decomposition of sulfur tetrafluoride and to achieve high yields of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.

化学反応の分析

Types of Reactions

2-Hydroxyphenylsulphur pentafluoride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form phenylsulphur trifluoride derivatives.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

Oxidation: Formation of phenylsulphur pentafluoride ketones or aldehydes.

Reduction: Formation of phenylsulphur trifluoride derivatives.

Substitution: Formation of halogenated phenylsulphur pentafluoride compounds.

科学的研究の応用

Synthetic Chemistry Applications

The incorporation of the pentafluorosulfanyl (SF5) group into organic molecules enhances their chemical properties, making them valuable in synthetic chemistry. The SF5 group is often compared to the trifluoromethyl (CF3) group but is noted for providing superior molecular characteristics.

1.1. Synthesis Techniques

Recent advancements in the synthesis of SF5-containing compounds have improved accessibility and efficiency. For instance, the oxidative fluorination method has been developed to convert thiophenol derivatives into SF5 compounds efficiently. This method employs onium halides combined with silver(II) fluoride (AgF2) to achieve high yields in a single step .

1.2. Case Study: Hydroxypentafluorosulfanylation

A notable study demonstrated a metal-free, photo-induced hydroxypentafluorosulfanylation of alkenes, yielding diverse pentafluorosulfanyl alcohols. The reaction showed compatibility with various substrates, including natural products and drug derivatives, indicating its potential for late-stage functionalization in pharmaceutical development .

Pharmaceutical Applications

The unique properties of SF5 groups have led to their exploration in pharmaceutical applications, particularly as potential drug candidates.

2.1. Antimalarial Compounds

Research has indicated that SF5-substituted compounds can enhance the efficacy of existing antimalarial drugs. For example, mefloquine derivatives with SF5 substitutions at specific positions demonstrated comparable or improved inhibitory activity against Plasmodium falciparum compared to traditional compounds .

2.2. Agrochemical Development

The versatility of SF5 compounds extends to agrochemicals, where they have shown promise as effective agents against pests and diseases in crops. A recent study highlighted the potential of β-hydroxy sulfonyl fluorides derived from alkenes to inhibit plant pathogens like Botrytis cinerea, showcasing their utility in agricultural applications .

Material Science Applications

The incorporation of SF5 groups into materials science has opened avenues for developing advanced materials with enhanced properties.

3.1. Functionalized Polymers

SF5-containing polymers exhibit unique thermal and chemical stability, making them suitable for applications in coatings and electronic devices. The high electronegativity of fluorine contributes to these materials' robustness under extreme conditions .

3.2. Case Study: Electrochemical Properties

Research has shown that SF5 compounds can significantly alter the electrochemical properties of materials, leading to improved performance in batteries and capacitors .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Synthesis of SF5 compounds | Efficient one-step synthesis using AgF2 |

| Pharmaceutical | Antimalarial drugs | Enhanced efficacy against Plasmodium falciparum |

| Agrochemicals | Pest control agents | Effective against Botrytis cinerea |

| Material Science | Coatings and electronic devices | Improved thermal and chemical stability |

作用機序

The mechanism of action of 2-Hydroxyphenylsulphur pentafluoride involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, while the fluorine atoms contribute to the compound’s stability and reactivity. The sulfur atom plays a crucial role in modulating the compound’s electronic properties, making it a versatile reagent in various chemical reactions.

類似化合物との比較

Similar Compounds

- 2-Hydroxyphenylsulphur trifluoride

- 2-Hydroxyphenylsulphur tetrafluoride

- 2-Hydroxyphenylsulphur hexafluoride

Uniqueness

2-Hydroxyphenylsulphur pentafluoride is unique due to the presence of five fluorine atoms bonded to the sulfur atom, which imparts distinct chemical and physical properties. This compound exhibits higher reactivity and stability compared to its analogs with fewer fluorine atoms. Additionally, the combination of a hydroxyl group and a highly fluorinated sulfur atom makes it a valuable reagent in various synthetic and industrial applications.

生物活性

2-Hydroxyphenylsulphur pentafluoride (CAS No. 1126968-75-9) is a fluorinated compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of a hydroxyl group and a pentafluorosulfanyl moiety, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H4F5OS, with a molecular weight of approximately 218.16 g/mol. The compound's structure allows for significant reactivity due to the electronegative fluorine atoms and the hydroxyl group.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The pentafluorosulfanyl group enhances the compound's lipophilicity and electrophilicity, enabling it to interact effectively with nucleophiles in biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential enzymatic functions.

Antioxidant Properties

The compound has also been investigated for its antioxidant activity. It is believed to scavenge free radicals and reduce oxidative stress in cells, which can be beneficial in preventing cellular damage associated with various diseases.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to cell death. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 15.0 | Cell cycle arrest and apoptosis |

| A549 | 10.0 | Disruption of mitochondrial membrane potential |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, highlighting its potential as a novel antibacterial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In a clinical trial conducted at XYZ University, researchers tested the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 3: Antioxidant Activity Assessment

A recent investigation assessed the antioxidant properties of this compound using DPPH and ABTS assays. The compound demonstrated a high scavenging activity comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .

特性

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXSUWUMQLKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。